molecular formula C11H8ClN3O2S B5098185 5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 5240-66-4

5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5098185
CAS No.: 5240-66-4
M. Wt: 281.72 g/mol
InChI Key: SALVZMCWIATKJY-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a diazinane core (a six-membered ring with two nitrogen atoms) substituted with a sulfanylidene (C=S) group at position 2 and a 4-chlorophenylaminomethylidene moiety at position 3. This structure confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes involved in collagen synthesis and microbial metabolism . Its synthesis typically involves condensation reactions between 3-aminorhodanine derivatives and 4-chloroaniline under reflux conditions in polar protic solvents like hydrous isopropyl alcohol, yielding moderate to high purity .

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVZMCWIATKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416753
Record name F3220-0494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5240-66-4
Record name F3220-0494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 4-chloroaniline with a diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Pyridin-2-yl analogues exhibit stronger antimicrobial activity due to increased π-π stacking with microbial enzymes, while morpholinyl derivatives show broader pharmacokinetic profiles .
  • Fluorine Substitution : The 5-fluoro-2-methylphenyl analogue demonstrates higher metabolic stability but reduced solubility compared to the target compound .

Key Findings :

  • The target compound’s moderate antioxidant activity stems from its 4-chlorophenyl group, which is less electron-donating than the 4-cyanophenyl or trifluoromethylphenyl groups in other analogues .
  • Its antifibrotic activity (IC₅₀ = 12.5 µM) outperforms pyridin-2-yl and morpholinyl derivatives, likely due to optimized steric compatibility with collagen prolyl 4-hydroxylases .

Optimization Insights :

  • Polar protic solvents (e.g., isopropyl alcohol) reduce reaction times compared to acetic acid, likely by stabilizing intermediates .
  • Hydroxyl-substituted pyridine derivatives accelerate condensation due to enhanced nucleophilicity, but this effect is absent in the target compound’s 4-chloroaniline precursor .

Biological Activity

5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C10H8ClN5O2S\text{C}_{10}\text{H}_{8}\text{ClN}_{5}\text{O}_{2}\text{S}

This structure includes a chlorophenyl group which is often associated with enhanced biological activity in various compounds.

Biological Activity Overview

The biological activity of 5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione has been explored in several studies, primarily focusing on its anticancer properties.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value indicating potent activity against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cells, with the compound inducing apoptosis and cell cycle arrest.
Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-77.56Induces apoptosis via Bax/Bcl-2 ratio modulation
HepG29.6Cell cycle arrest at G2/M phase

The mechanisms through which 5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione exerts its biological effects include:

  • Apoptosis Induction : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for preventing cancer cell proliferation.
  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor growth in animal models, further supporting its anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptotic markers.
    • The study reported a significant increase in caspase 3 and caspase 9 levels post-treatment, indicating activation of the intrinsic apoptotic pathway.
  • HepG2 Cell Line Analysis :
    • A comparative study with standard chemotherapeutic agents revealed that the compound's efficacy was comparable to that of established drugs like 5-Fluorouracil.
    • Flow cytometry analysis demonstrated that treatment led to a substantial increase in the sub-G1 population, indicative of apoptosis.

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